molecular formula C22H19N3OS B11522175 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-phenyl-1H-indol-3-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2-phenyl-1H-indol-3-yl)ethanone

Cat. No.: B11522175
M. Wt: 373.5 g/mol
InChI Key: MFXWNXGOVBXHAT-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a combination of pyrimidine, indole, and ethanone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrimidine Synthesis: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reaction: The final step involves coupling the indole and pyrimidine moieties through a sulfanyl linkage, often using thiol reagents and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound is explored as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2-PHENYL-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its specific combination of pyrimidine, indole, and ethanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-phenyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C22H19N3OS/c1-14-12-15(2)24-22(23-14)27-13-19(26)20-17-10-6-7-11-18(17)25-21(20)16-8-4-3-5-9-16/h3-12,25H,13H2,1-2H3

InChI Key

MFXWNXGOVBXHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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